Argifin

Übersicht

Beschreibung

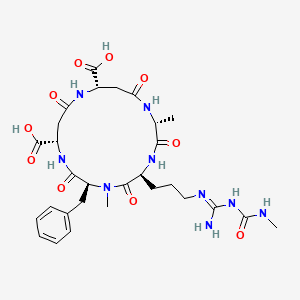

Argifin ist ein zyklisches Pentapeptid, das als potenter Inhibitor von Chitinase-Enzymen wirkt. Es wurde ursprünglich aus Bodenmikroorganismen isoliert und hat aufgrund seiner Fähigkeit, die Chitinase-Aktivität in subnanomolaren Konzentrationen zu hemmen, ein erhebliches Potenzial in verschiedenen wissenschaftlichen und industriellen Anwendungen gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Cyclisierung eines linearen Peptidvorläufers. Das lineare Peptid wird typischerweise mithilfe von Festphasenpeptidsynthese (SPPS)-Techniken synthetisiert, die die sequentielle Addition von Aminosäuren ermöglichen. Die Cyclisierung wird durch die Bildung einer Peptidbindung zwischen dem N-Terminus und dem C-Terminus des linearen Peptids erreicht. Die Reaktionsbedingungen beinhalten oft die Verwendung von Kupplungsreagenzien wie HATU oder EDC in Gegenwart einer Base wie DIPEA .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound kann durch Fermentationsprozesse unter Verwendung des Bodenmikroorganismus Gliocladium sp. hochskaliert werden. Der Mikroorganismus wird in einem geeigneten Medium kultiviert, und die Verbindung wird mit chromatographischen Verfahren extrahiert und gereinigt. Diese Methode gewährleistet eine hohe Ausbeute und Reinheit von this compound .

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird Argifin als Werkzeug zur Untersuchung der Hemmung von Chitinase-Enzymen verwendet. Es hilft, die Struktur-Aktivitäts-Beziehungen von Chitinase-Inhibitoren zu verstehen und unterstützt die Entwicklung neuer Inhibitoren mit verbesserter Wirksamkeit .

Biologie

In der biologischen Forschung wird this compound eingesetzt, um die Rolle von Chitinase-Enzymen in verschiedenen Organismen zu untersuchen. Es ist besonders nützlich, um den Häutungsprozess bei Insekten und die Pathogenität von Pilzen zu untersuchen .

Medizin

This compound hat potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten, die durch Chitinase-produzierende Krankheitserreger verursacht werden. Es wird als Behandlung für Pilzinfektionen und parasitäre Krankheiten untersucht .

Industrie

In der Industrie wird this compound bei der Entwicklung von Biopestiziden und Antimykotika eingesetzt. Seine Fähigkeit, Chitinase zu hemmen, macht es zu einer wertvollen Komponente in Formulierungen, die dazu bestimmt sind, Nutzpflanzen vor Schädlingen und Krankheiten zu schützen .

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es kompetitiv Chitinase-Enzyme hemmt. Es imitiert das natürliche Substrat dieser Enzyme, bindet an das aktive Zentrum und verhindert die Hydrolyse von Chitin. Diese Hemmung stört die normale Funktion der Chitinase, was zur Anhäufung von Chitin und nachfolgenden Auswirkungen auf den Organismus führt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Argifin involves the cyclization of a linear peptide precursor. The linear peptide is typically synthesized using solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids. The cyclization is achieved through the formation of a peptide bond between the N-terminal and C-terminal ends of the linear peptide. The reaction conditions often involve the use of coupling reagents such as HATU or EDC in the presence of a base like DIPEA .

Industrial Production Methods

Industrial production of this compound can be scaled up using fermentation processes involving the soil microorganism Gliocladium sp. The microorganism is cultured in a suitable medium, and the compound is extracted and purified using chromatographic techniques. This method ensures a high yield and purity of this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Argifin unterliegt hauptsächlich Peptidbindungsbildungs- und Hydrolysereaktionen. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Peptidbindungsbildung: Kupplungsreagenzien wie HATU, EDC und Basen wie DIPEA.

Hydrolyse: Saure oder basische Bedingungen können zur Hydrolyse von Peptidbindungen führen.

Oxidation/Reduktion: Milde Oxidationsmittel wie Wasserstoffperoxid oder Reduktionsmittel wie Dithiothreitol (DTT) können verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Peptidfragmente und modifizierte Peptide, abhängig von den spezifischen Reaktionsbedingungen .

Wirkmechanismus

Argifin exerts its effects by competitively inhibiting chitinase enzymes. It mimics the natural substrate of these enzymes, binding to the active site and preventing the hydrolysis of chitin. This inhibition disrupts the normal function of chitinase, leading to the accumulation of chitin and subsequent effects on the organism .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Argadin: Ein weiterer Chitinase-Inhibitor mit einer ähnlichen zyklischen Peptidstruktur.

Allosamidin: Ein Naturstoff, der Chitinase durch einen anderen Mechanismus hemmt.

Nikkomycin Z: Ein Nukleosid-Peptid-Antibiotikum, das Chitin-Synthase hemmt.

Einzigartigkeit von Argifin

This compound ist aufgrund seiner hohen Potenz und Spezifität für Chitinase-Enzyme einzigartig. Seine subnanomolare Hemmkonzentration macht es zu einem der effektivsten bekannten Chitinase-Inhibitoren. Darüber hinaus verleiht seine zyklische Struktur Stabilität und Widerstandsfähigkeit gegen Abbau, was seine Nutzbarkeit in verschiedenen Anwendungen erhöht .

Wenn Sie weitere Fragen haben oder weitere Details benötigen, können Sie sich gerne an uns wenden!

Eigenschaften

IUPAC Name |

(2R,5S,8S,11S,15S)-5-[3-[[amino-(methylcarbamoylamino)methylidene]amino]propyl]-8-benzyl-2,7-dimethyl-3,6,9,13,17-pentaoxo-1,4,7,10,14-pentazacycloheptadecane-11,15-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41N9O10/c1-15-23(41)35-17(10-7-11-32-28(30)37-29(48)31-2)25(43)38(3)20(12-16-8-5-4-6-9-16)24(42)36-19(27(46)47)14-22(40)34-18(26(44)45)13-21(39)33-15/h4-6,8-9,15,17-20H,7,10-14H2,1-3H3,(H,33,39)(H,34,40)(H,35,41)(H,36,42)(H,44,45)(H,46,47)(H4,30,31,32,37,48)/t15-,17+,18+,19+,20+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBHXSDKGLPPGO-HTDHLNIYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N(C(C(=O)NC(CC(=O)NC(CC(=O)N1)C(=O)O)C(=O)O)CC2=CC=CC=C2)C)CCCN=C(N)NC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@@H](CC(=O)N[C@@H](CC(=O)N1)C(=O)O)C(=O)O)CC2=CC=CC=C2)C)CCCN=C(N)NC(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41N9O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332297 | |

| Record name | Argifin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

675.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243975-37-3 | |

| Record name | Argifin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03632 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Argifin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

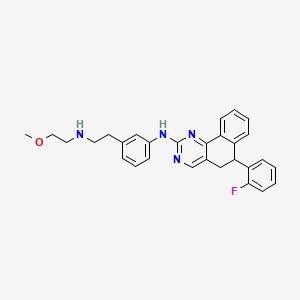

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]isoxazole](/img/structure/B3182107.png)

![N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide;4-methylbenzenesulfonic acid](/img/structure/B3182158.png)

![9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride](/img/structure/B3182179.png)

![4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine](/img/structure/B3182180.png)

![butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide](/img/structure/B3182195.png)